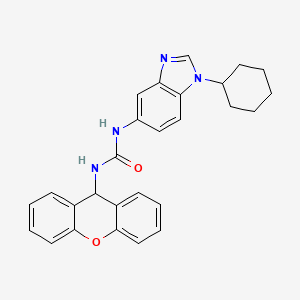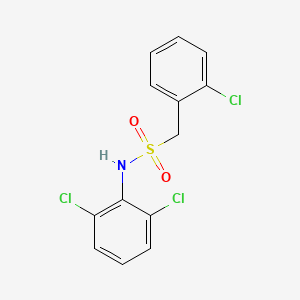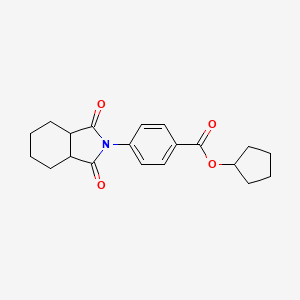
3-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-1-(9H-XANTHEN-9-YL)UREA
Vue d'ensemble
Description
N-(1-cyclohexyl-1H-benzimidazol-5-yl)-N’-9H-xanthen-9-ylurea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclohexyl-1H-benzimidazol-5-yl)-N’-9H-xanthen-9-ylurea typically involves multi-step organic reactions. One common method includes the reaction of 1-cyclohexyl-1H-benzimidazole with isocyanates to form the urea linkage. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The xanthene moiety is then introduced through a coupling reaction, which may involve reagents like palladium catalysts under inert atmosphere conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are crucial aspects of the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-cyclohexyl-1H-benzimidazol-5-yl)-N’-9H-xanthen-9-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or alkyl halides in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
N-(1-cyclohexyl-1H-benzimidazol-5-yl)-N’-9H-xanthen-9-ylurea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential as a fluorescent probe due to the xanthene moiety.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a component in organic electronic devices.
Mécanisme D'action
The mechanism of action of N-(1-cyclohexyl-1H-benzimidazol-5-yl)-N’-9H-xanthen-9-ylurea involves its interaction with specific molecular targets. The benzimidazole ring can bind to DNA or proteins, affecting their function. The xanthene moiety may contribute to the compound’s fluorescent properties, making it useful in imaging applications. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-cyclohexyl-1H-benzimidazol-5-yl)acetamide
- N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-methoxy-2-naphthamide
- N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide
Uniqueness
N-(1-cyclohexyl-1H-benzimidazol-5-yl)-N’-9H-xanthen-9-ylurea stands out due to its unique combination of a benzimidazole ring, cyclohexyl group, and xanthene moiety. This structure imparts distinct chemical and physical properties, such as enhanced fluorescence and potential biological activity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
1-(1-cyclohexylbenzimidazol-5-yl)-3-(9H-xanthen-9-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2/c32-27(30-26-20-10-4-6-12-24(20)33-25-13-7-5-11-21(25)26)29-18-14-15-23-22(16-18)28-17-31(23)19-8-2-1-3-9-19/h4-7,10-17,19,26H,1-3,8-9H2,(H2,29,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBBFEVNOREUJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C2C=CC(=C3)NC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethylphenyl)-2-methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4334643.png)
![butyl 4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4334651.png)
![2-[PHENYL({2-[(PHENYLCARBAMOYL)OXY]ETHYL})AMINO]ETHYL N-PHENYLCARBAMATE](/img/structure/B4334660.png)

![(2-{[(ANILINOCARBONYL)OXY]METHYL}BICYCLO[2.2.1]HEPT-5-EN-2-YL)METHYL N-PHENYLCARBAMATE](/img/structure/B4334675.png)

![2-[4-(1-benzofuran-2-yl)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B4334686.png)
![methyl (3,3-dioxido-7-oxoanthra[9,1-de][1,2,3]thiadiazin-2(7H)-yl)acetate](/img/structure/B4334695.png)
![butyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4334697.png)
![(4-{[(CYCLOHEXYLCARBAMOYL)OXY]METHYL}-2-(2,4-DICHLOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-4-YL)METHYL N-CYCLOHEXYLCARBAMATE](/img/structure/B4334706.png)
![[4-(3-iodophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B4334713.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethanone](/img/structure/B4334723.png)
![4-(4-nitrophenyl)-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene](/img/structure/B4334724.png)
![4-[4-(2-amino-2-oxoethoxy)phenyl]-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4334732.png)
